

An In-Depth Technical Guide to 1-Stearoyl-3-oleoyl-rac-glycerol

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Compound of Interest

Compound Name: 3-Stearo-1-olein

Cat. No.: B1142537

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-stearoyl-3-oleoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in various scientific and industrial fields. Due to the ambiguity of the term "**3-Stearo-1-olein**," this document focuses on the well-characterized and commercially available 1-stearoyl-3-oleoyl-rac-glycerol (CAS 18266-27-8), which is a prime candidate for this nomenclature. This guide covers its chemical structure, physical properties, relevant signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Formula

1-Stearoyl-3-oleoyl-rac-glycerol is a diacylglycerol composed of a glycerol backbone esterified with stearic acid at the sn-1 position and oleic acid at the sn-3 position. The "rac-" prefix indicates a racemic mixture of the two possible enantiomers.

Chemical Formula: $C_{39}H_{74}O_5$ [\[1\]](#)

Molecular Weight: 623.0 g/mol [\[1\]](#)

Synonyms: DG(18:0/0:0/18:1), 1-Stearin-3-Olein [\[1\]](#)

Structure:

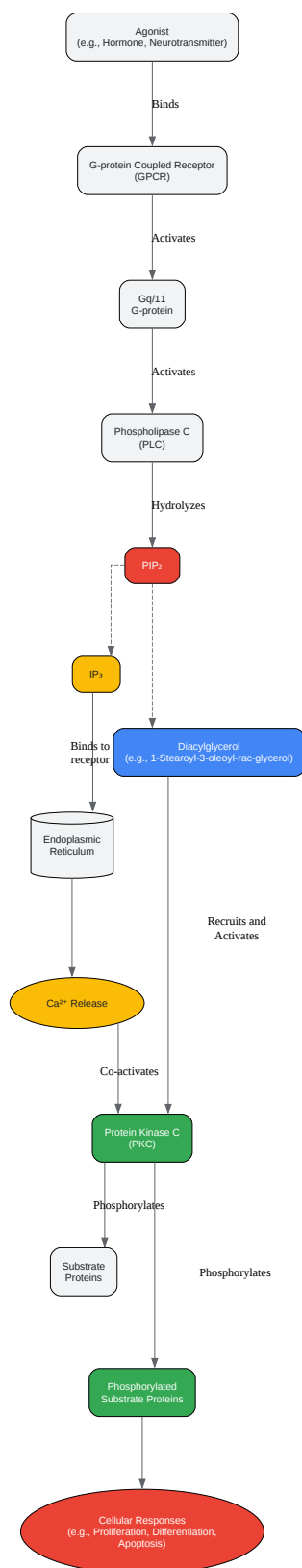
Physicochemical Properties

A summary of the key quantitative data for 1-stearoyl-3-oleoyl-rac-glycerol is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₃₉ H ₇₄ O ₅	[1]
Molecular Weight	623.0 g/mol	[1]
Physical State	Solid	[1]
Purity	≥98%	[1]
Solubility	DMF: 10 mg/ml	[1]
Ethanol: 10 mg/ml	[1]	
Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml	[1]	

Diacylglycerol Signaling Pathway

Diacylglycerols, such as 1-stearoyl-3-oleoyl-rac-glycerol, are critical second messengers in various cellular signaling cascades. One of the most prominent pathways involves the activation of Protein Kinase C (PKC). This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating DAG and inositol trisphosphate (IP₃). DAG then recruits and activates PKC at the cell membrane, leading to the phosphorylation of downstream target proteins and a cascade of cellular responses.



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Caption: Diacylglycerol signaling pathway illustrating the activation of Protein Kinase C.

Experimental Protocols

Enzymatic Synthesis of 1-Stearoyl-3-oleoyl-rac-glycerol

This protocol is adapted from general methods for the enzymatic synthesis of 1,3-diacylglycerols.

Materials:

- Glycerol ($\geq 99\%$ purity)
- Stearic Acid ($\geq 98\%$ purity)
- Oleic Acid ($\geq 98\%$ purity)
- Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
- Solvent-free reaction system or a suitable organic solvent (e.g., hexane)
- Vacuum pump
- Reaction vessel with temperature and stirring control

Procedure:

- **Reactant Preparation:** In the reaction vessel, combine glycerol, stearic acid, and oleic acid. For the synthesis of 1-stearoyl-3-oleoyl-rac-glycerol, a molar ratio of 1:1:1 (glycerol:stearic acid:oleic acid) is a logical starting point, though optimization may be required.
- **Enzyme Addition:** Add the immobilized lipase to the reactant mixture. A typical enzyme load is 5-10% (w/w) of the total reactants.
- **Reaction Conditions:**
 - **Temperature:** Maintain the reaction temperature at a point where all reactants are in a liquid state but not so high as to denature the enzyme. For stearic and oleic acids, a temperature range of 60-70°C is generally suitable.
 - **Stirring:** Continuously stir the mixture to ensure proper mixing and mass transfer.

- **Water Removal:** To drive the esterification reaction forward, continuously remove the water produced. This can be achieved by applying a vacuum (e.g., 3-5 mmHg) to the reaction vessel.^{[2][3]}
- **Reaction Monitoring:** Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using a suitable method, such as HPLC or GC (see section 4.3).
- **Reaction Termination and Enzyme Recovery:** Once the desired conversion is reached, stop the reaction by cooling the mixture and filtering to recover the immobilized lipase for potential reuse.
- **Purification:** The product mixture will contain unreacted starting materials, monoglycerides, and potentially some triglycerides. Purification can be achieved by molecular distillation or column chromatography.

Purification by Column Chromatography

Materials:

- Silica gel (for column chromatography)
- Solvents: Hexane, Diethyl Ether, Ethyl Acetate, Chloroform, Acetone, Methanol (all HPLC grade)
- Glass chromatography column
- Fraction collector

Procedure:

- **Column Packing:** Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
- **Sample Loading:** Dissolve the crude reaction product in a minimal amount of a non-polar solvent like hexane or chloroform and load it onto the column.

- **Elution:** Elute the column with a gradient of solvents of increasing polarity. A typical elution sequence could be:
 - Hexane: To elute unreacted fatty acids and any triglycerides.
 - Hexane:Diethyl Ether (e.g., 90:10 to 70:30 v/v): To elute the diacylglycerol fraction.
 - Chloroform:Methanol (e.g., 95:5 v/v): To elute monoglycerides and remaining polar compounds.
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC or HPLC to identify those containing the pure 1-stearoyl-3-oleoyl-rac-glycerol.
- **Solvent Evaporation:** Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of diacylglycerol isomers.

Instrumentation:

- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

Mobile Phase:

- Isocratic elution with 100% acetonitrile is often effective for separating DAG isomers.^[4]
- A gradient elution with a mixture of acetonitrile and isopropanol may also be used for more complex mixtures.

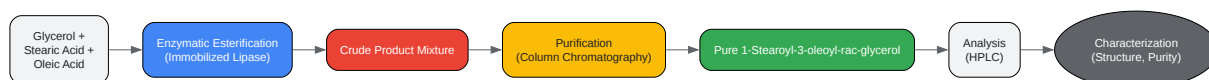
Procedure:

- **Sample Preparation:** Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

- Injection: Inject the sample onto the HPLC column.
- Detection:
 - UV Detection: Set the detector to 205 nm for the detection of the ester carbonyl group.[4]
 - ELSD: This detector can be used for universal detection of non-volatile analytes.
- Quantification: Create a calibration curve using a standard of known concentration to quantify the amount of 1-stearoyl-3-oleoyl-rac-glycerol in the sample. The elution order of different DAG species is dependent on their fatty acid composition and positional isomerism. [4]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to analysis of 1-stearoyl-3-oleoyl-rac-glycerol.



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Caption: Workflow for the synthesis and analysis of 1-stearoyl-3-oleoyl-rac-glycerol.

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